

4-Fluoro-2-isopropoxyaniline hydrochloride

physical properties

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Compound of Interest

Compound Name: 4-Fluoro-2-isopropoxyaniline
hydrochloride

Cat. No.: B1461931

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An In-depth Technical Guide to **4-Fluoro-2-isopropoxyaniline Hydrochloride**: Properties, Handling, and Analytical Characterization

Introduction

4-Fluoro-2-isopropoxyaniline hydrochloride (CAS No: 380430-47-7) is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. As a fluorinated aromatic amine, it serves as a crucial building block in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs). The presence of a fluorine atom can modulate the metabolic stability, lipophilicity, and binding affinity of a parent molecule, while the isopropoxy and amine groups offer versatile handles for further chemical modification.

This guide provides a comprehensive overview of the core physical properties, safety and handling protocols, and analytical methodologies pertinent to **4-Fluoro-2-isopropoxyaniline hydrochloride**, tailored for researchers and scientists in a drug development setting.

Part 1: Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a research chemical are paramount for its appropriate storage, handling, and application in synthetic chemistry. The properties of **4-Fluoro-2-isopropoxyaniline hydrochloride** are summarized below.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 380430-47-7 | [1][2] |
| Molecular Formula | C ₉ H ₁₃ ClFNO | [1][2][3] |
| Molecular Weight | 205.66 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Purity | Typically supplied at ≥98% purity | [1] |
| Boiling Point | 237°C at 760 mmHg (Note: This value is likely for the free base form, as hydrochloride salts typically decompose at high temperatures before boiling.) | [1] |
| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride; 4-Fluoro-2-isopropoxyaniline, HCl; Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride | [1] |
| InChI Key | BRZWKQHIDWNMHI-UHFFFAOYSA-N | |

Part 2: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and Safety Precautions

4-Fluoro-2-isopropoxyaniline hydrochloride is classified as a hazardous substance. The following GHS hazard information has been reported:

- Pictogram: GHS07 (Exclamation Mark)

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed
 - H315: Causes skin irritation
 - H319: Causes serious eye irritation
 - H335: May cause respiratory irritation
 - Related compounds are also classified as H312 (Harmful in contact with skin) and H332 (Harmful if inhaled), so caution is warranted.

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[4\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[4\]](#)[\[5\]](#) Avoid breathing dust.
- Hygiene Measures: Wash hands thoroughly after handling.[\[4\]](#) Do not eat, drink, or smoke in the work area.

Storage Recommendations

There are varied recommendations for the storage of this compound, likely depending on the desired shelf-life and purity requirements. A consolidated best-practice approach is as follows:

- Short-Term (weeks): Store in a cool (2-8°C), dry, and well-ventilated place.[\[5\]](#)
- Long-Term (months to years): For maximum stability, store at -20°C.[\[2\]](#)[\[6\]](#)
- General Conditions: Keep the container tightly sealed to prevent moisture ingress.[\[1\]](#) Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air

exposure.[5]

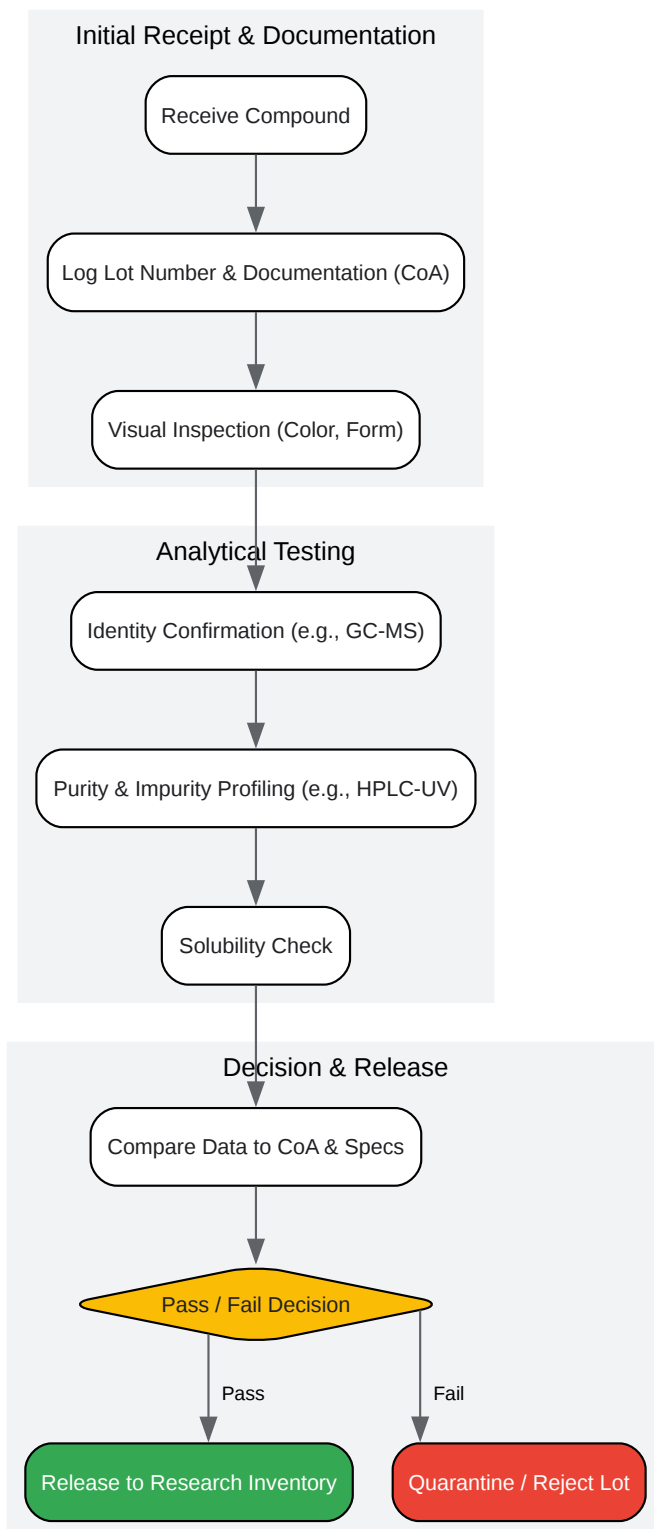
Part 3: Analytical Characterization Workflows

Verifying the identity and purity of starting materials is a cornerstone of scientific integrity in drug development. While specific validated monographs for **4-Fluoro-2-isopropoxyaniline hydrochloride** are not publicly available, standard analytical techniques for aromatic amines can be readily applied.

Workflow for Quality Control of a Research Chemical

The following diagram outlines a typical workflow for the quality control (QC) assessment of an incoming research chemical like **4-Fluoro-2-isopropoxyaniline hydrochloride**.

Figure 1: General QC Workflow for Research Chemicals

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Caption: Figure 1: General QC Workflow for Research Chemicals

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of **4-Fluoro-2-isopropoxyaniline hydrochloride** using reverse-phase HPLC with UV detection.

Expertise & Causality:

- **Method:** Reverse-phase HPLC is chosen because it is adept at separating small organic molecules of moderate polarity.
- **Column:** A C18 column is a robust, general-purpose choice for separating aromatic compounds.
- **Mobile Phase:** A gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) is used. The acetonitrile is the organic modifier that elutes the compound. The TFA is an ion-pairing agent that sharpens the peak shape of the protonated amine, improving resolution and reproducibility.
- **Detector:** UV detection is selected because the aniline's aromatic ring possesses a strong chromophore, making it easily detectable.

Step-by-Step Methodology:

- **Sample Preparation:**
 - Accurately weigh approximately 10 mg of **4-Fluoro-2-isopropoxyaniline hydrochloride** into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.
 - Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
 - Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
- **Instrumentation & Conditions:**

- HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- UV Detection: 254 nm.
- Analysis:
 - Inject the prepared sample.
 - Integrate the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Protocol: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for confirming the identity of the compound by analyzing its free base form. The acidic hydrochloride salt is not suitable for direct GC analysis.

Expertise & Causality:

- Method: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. It provides both retention time information (from GC) and a mass fragmentation pattern (from MS), which acts as a molecular fingerprint.

- **Sample Preparation:** The sample must be neutralized to its free base form, which is more volatile than the hydrochloride salt, allowing it to travel through the GC column.
- **Injector Temperature:** The injector must be hot enough to vaporize the sample instantly without causing thermal degradation.^[7]

Step-by-Step Methodology:

- **Sample Preparation (Neutralization):**
 - Dissolve ~1-2 mg of the hydrochloride salt in 1 mL of methanol.
 - Add a small amount of a volatile base, such as triethylamine or a dilute ammonium hydroxide solution, to neutralize the HCl.
 - Alternatively, perform a liquid-liquid extraction: dissolve the salt in water, basify with sodium bicarbonate, and extract the free base into a volatile organic solvent like ethyl acetate or dichloromethane. Dry the organic layer with sodium sulfate.
- **Instrumentation & Conditions:**
 - **GC-MS System:** A standard GC-MS system.
 - **Column:** A non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 μ m film thickness.
 - **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.^[7]
 - **Injector Temperature:** 250°C.^[7]
 - **Oven Program:**
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp to 280°C at a rate of 10°C/min.^[7]
 - Hold at 280°C for 5 minutes.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Scan Range: m/z 40-400.
- Analysis:
 - Inject the prepared sample.
 - The resulting mass spectrum should be compared to a reference spectrum if available, or analyzed for characteristic fragments corresponding to the structure of 4-fluoro-2-isopropoxyaniline (free base molecular weight: 169.2 g/mol).^[8]

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